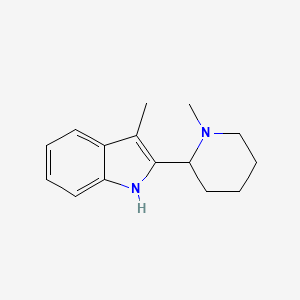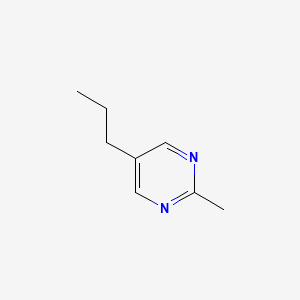
2-Methyl-5-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and play crucial roles in various biological processes The structure of this compound consists of a pyrimidine ring with a methyl group at the 2-position and a propyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with ammonia or amines in the presence of catalysts. For instance, the reaction of 2-methylpyridine with propylamine under acidic conditions can yield this compound. Another method involves the cyclization of suitable precursors such as 2-methyl-5-propylpyridine with formamide or other nitrogen sources.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and 1-propanol as a solvent can efficiently produce this compound with high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-5-propylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis, leading to the disruption of cell proliferation. They can also modulate signaling pathways related to inflammation and immune response . The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrimidine ring.
Comparison with Similar Compounds
2-Methyl-5-propylpyrimidine can be compared with other similar compounds such as:
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a propyl group.
2,5-Disubstituted Pyrimidines: These compounds have various substituents at the 2 and 5 positions and are explored for their anticancer and antiviral activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine and benzimidazole ring system and exhibit significant biological properties, including antiviral and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-5-propylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-5-9-7(2)10-6-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
IWPJLTLNQASVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
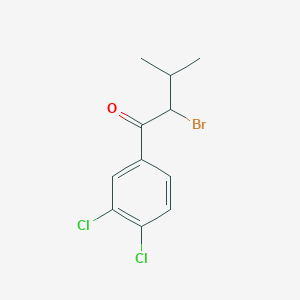

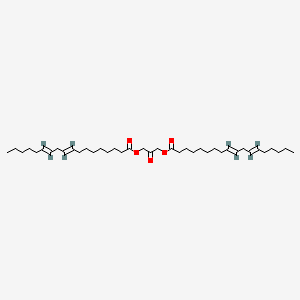
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
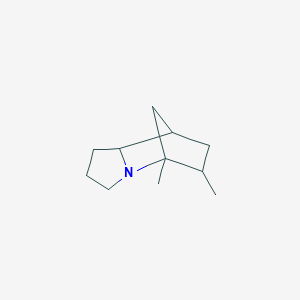
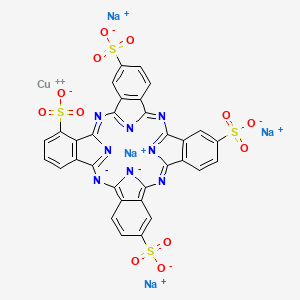
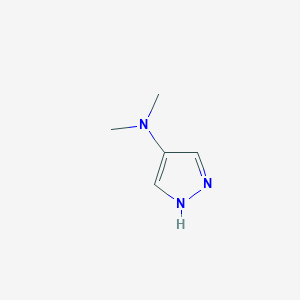

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)

![(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide](/img/structure/B13107992.png)
